molecular formula C6H10FN3 B14923553 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B14923553
M. Wt: 143.16 g/mol
InChI Key: LXWCMWQCGYFKTQ-UHFFFAOYSA-N
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Description

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring, which is further connected to a methanamine group. The molecular formula of this compound is C6H10FN3, and it has a molecular weight of 143.16 g/mol .

Preparation Methods

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine typically involves the reaction of 1H-pyrazole with 2-fluoroethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of 2-fluoroethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The fluoroethyl group is known to enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine can be compared with other similar compounds, such as:

    1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine: This compound has a similar structure but differs in the position of the fluoroethyl group on the pyrazole ring.

    1-(2-fluoroethyl)-1H-pyrazole:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C6H10FN3

Molecular Weight

143.16 g/mol

IUPAC Name

[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C6H10FN3/c7-2-4-10-3-1-6(5-8)9-10/h1,3H,2,4-5,8H2

InChI Key

LXWCMWQCGYFKTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CN)CCF

Origin of Product

United States

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